4,4'-Dibromo-5,5'-bithiazole
Overview
Description
4,4’-Dibromo-5,5’-bithiazole is a chemical compound that belongs to the bithiazole family. It consists of two thiazole rings, each substituted with a bromine atom at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-5,5’-bithiazole typically involves the bromination of 5,5’-bithiazole. One common method is the reaction of 5,5’-bithiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
5,5’-Bithiazole+2Br2→4,4’-Dibromo-5,5’-bithiazole
The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-5,5’-bithiazole may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromo-5,5’-bithiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted bithiazoles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coordination Reactions: It can form coordination complexes with metal ions, which are of interest in coordination chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Bithiazoles: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
4,4’-Dibromo-5,5’-bithiazole has several applications in scientific research:
Coordination Chemistry:
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its structural similarity to certain biologically active molecules makes it useful in the study of biochemical pathways and drug design.
Mechanism of Action
The mechanism by which 4,4’-Dibromo-5,5’-bithiazole exerts its effects depends on its interaction with other molecules. In coordination chemistry, it acts as a ligand, donating electron pairs to metal ions to form coordination complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties . In biological studies, its mechanism of action may involve binding to specific molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
- 2,2’-Dibromo-5,5’-bithiazole
- 4,4’-Dichloro-5,5’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
Comparison: 4,4’-Dibromo-5,5’-bithiazole is unique due to its specific substitution pattern, which influences its reactivity and coordination behavior. Compared to 2,2’-Dibromo-5,5’-bithiazole, the 4,4’-isomer has different electronic properties and steric effects, making it more suitable for certain applications in coordination chemistry . The presence of bromine atoms also makes it more reactive in nucleophilic substitution reactions compared to its chloro-substituted counterparts .
Properties
IUPAC Name |
4-bromo-5-(4-bromo-1,3-thiazol-5-yl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S2/c7-5-3(11-1-9-5)4-6(8)10-2-12-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLLAFRUWXQXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C2=C(N=CS2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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